molecular formula C11H24N2O B15092341 1-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-2-ol

1-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-2-ol

Cat. No.: B15092341
M. Wt: 200.32 g/mol
InChI Key: LYFUTPXOJCXXLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-2-ol is a chemical compound with a molecular formula of C10H22N2O This compound is characterized by the presence of a piperidine ring substituted with an isopropyl group and an amino group, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-2-ol typically involves the reaction of 4-piperidone with isopropylamine to form the intermediate 1-(Propan-2-yl)piperidin-4-amine. This intermediate is then reacted with epichlorohydrin under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-piperidin-4-ylpropan-2-ol: Similar structure but lacks the isopropyl group.

    1-(2-Chloropyrimidin-4-yl)piperidin-3-ol: Contains a pyrimidine ring instead of the propanol moiety.

    Sabeluzole: Contains a benzo[d]thiazol-2-yl group and a fluorophenoxy group.

Uniqueness

1-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

1-[(1-propan-2-ylpiperidin-4-yl)amino]propan-2-ol

InChI

InChI=1S/C11H24N2O/c1-9(2)13-6-4-11(5-7-13)12-8-10(3)14/h9-12,14H,4-8H2,1-3H3

InChI Key

LYFUTPXOJCXXLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)NCC(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.